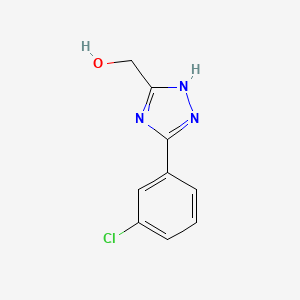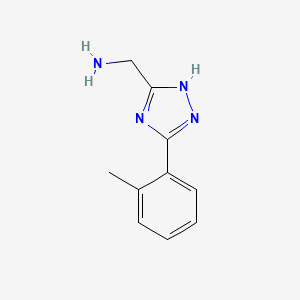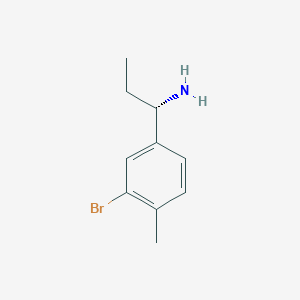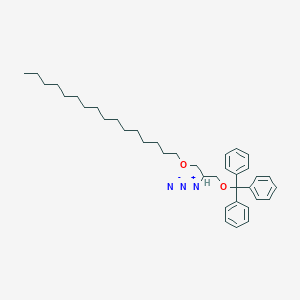
1H-1,2,4-Triazole-5-methanol, 3-(3-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole-5-methanol, 3-(3-chlorophenyl)- is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound features a triazole ring substituted with a methanol group and a 3-chlorophenyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole-5-methanol, 3-(3-chlorophenyl)- typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of hydrazine derivatives with carboxylic acids or their derivatives, followed by cyclization to form the triazole ring
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved yields, scalability, and reduced reaction times. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the synthesis under mild conditions, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole-5-methanol, 3-(3-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields aldehydes or acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
1H-1,2,4-Triazole-5-methanol, 3-(3-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and photostabilizers
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-5-methanol, 3-(3-chlorophenyl)- involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The 3-chlorophenyl group enhances the compound’s binding affinity and specificity. The compound may also interact with cellular pathways, modulating various biological processes .
Comparison with Similar Compounds
1H-1,2,3-Triazole: Another member of the triazole family, known for its use in click chemistry and as a pharmacophore in drug design.
5-Amino-1H-1,2,4-Triazole-3-carboxylic Acid: A derivative with potential antiviral and antitumor activities.
1H-1,2,4-Triazole-3-carboxamide: Known for its use in antiviral nucleoside analogs.
Uniqueness: 1H-1,2,4-Triazole-5-methanol, 3-(3-chlorophenyl)- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8ClN3O |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C9H8ClN3O/c10-7-3-1-2-6(4-7)9-11-8(5-14)12-13-9/h1-4,14H,5H2,(H,11,12,13) |
InChI Key |
KCTOCBOJGCKBTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,11-trien-10-yl)acetamide](/img/structure/B12110377.png)

![(2S)-2-Amino-3-phenyl-N-[4-(piperidin-1-YL)phenyl]propanamide](/img/structure/B12110391.png)


![Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]-](/img/structure/B12110424.png)

![Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate](/img/structure/B12110431.png)
![N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide](/img/structure/B12110434.png)

![1,10-Phenanthroline,2,9-bis[4-(1-methyl-1H-benzimidazol-2-yl)phenyl]-4,7-diphenyl-](/img/structure/B12110440.png)
![2-[[3-Phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid](/img/structure/B12110452.png)
![Methyl 6-(3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110455.png)
